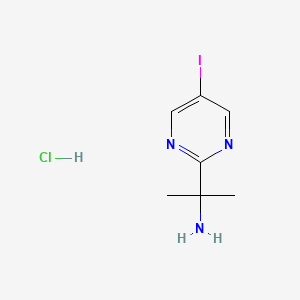
2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11IN2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride typically involves the iodination of a pyrimidine derivative followed by amination. One common method involves the reaction of 5-iodopyrimidine with isopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride
- 2-(5-Methylpyrimidin-2-yl)propan-2-amine hydrochloride
Uniqueness
2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable.
Biological Activity
The compound 2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H10IN3. The presence of the iodopyrimidine moiety contributes to its unique chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 237.08 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodopyrimidine component may enhance binding affinity through non-covalent interactions such as hydrogen bonding and hydrophobic effects .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the pyrimidine ring can significantly influence the compound's biological potency. For instance, the introduction of different substituents on the pyrimidine ring has been shown to alter receptor selectivity and efficacy .
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial properties of similar iodopyrimidine derivatives reported significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with some derivatives exhibiting potent antibacterial effects .
- Anticancer Potential : Another study explored the anticancer properties of iodopyrimidine derivatives, revealing that certain compounds could induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .
- Neuropharmacological Effects : Research into the neuropharmacological effects of related compounds suggested that they might act as selective serotonin receptor agonists, potentially influencing mood and anxiety disorders .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C7H11ClIN3 |
|---|---|
Molecular Weight |
299.54 g/mol |
IUPAC Name |
2-(5-iodopyrimidin-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10IN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H |
InChI Key |
BLKCBUQPEGYJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)I)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















